REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH:2]([CH3:4])[CH3:3].S(Cl)([Cl:15])(=O)=O>CCCCCCC>[Cl:15][C:2]([CH3:4])([CH3:3])[C:1]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 3 h of stirring at room temperature the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a few minutes gas evolution occurred
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was dissolved in heptane (250 ml)
|
Type
|
WASH
|
Details
|
washed with 150 ml of an aqueous 2 wt % sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |